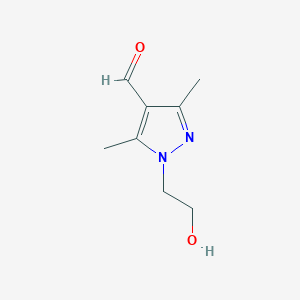

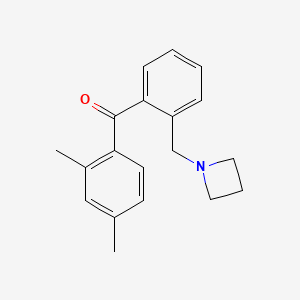

5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one, also known as 5-AET, is a triazine derivative that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and ethanol, and is readily available from commercial suppliers. 5-AET has been used as a reagent in organic synthesis, as a fluorescent dye, and as a probe in biological studies.

Aplicaciones Científicas De Investigación

Anticancer Activity

5-(2-Aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one derivatives have been studied extensively for their potential anticancer properties. Research indicates that these compounds exhibit pronounced cytostatic activity against specific cell lines of melanoma, non-small cell lung cancer, kidney cancer, and cancer of the central nervous system. The structural variety of these derivatives allows for the targeting of different cancer cell lines, hinting at the adaptability of these compounds in cancer treatment strategies (Voskoboynik et al., 2018).

Antimicrobial and Antiviral Properties

The derivatives of this compound have also been identified as potent antimicrobial and antiviral agents. Synthesis of various derivatives has led to compounds with good to moderate activities against a range of microorganisms, including bacteria and fungi. Additionally, some derivatives have shown promising antiviral activities, notably against vaccinia virus, indicating the broad spectrum of biological activities these compounds possess (Bektaş et al., 2007; Rusinov et al., 2012; Ashok & Holla, 2007; Nosulenko et al., 2014).

Chemical Synthesis and Reactivity

The compound and its derivatives have been a focal point in chemical synthesis, showcasing a wide range of reactions with different chemicals, leading to various novel derivatives. These reactions include condensation with aryl isocyanates and isothiocyanates, interaction with indole and amino acids, and reaction with cyclic anhydrides of non-symmetric dicarboxylic acids. These synthetic routes highlight the compound's versatility and potential in generating a multitude of derivatives, each with unique chemical and biological properties (Voskoboynik et al., 2018; Voskoboynik et al., 2015).

Potential as Antimicrobial Agents

A significant application of these derivatives is in the realm of antimicrobial agents. Studies have shown that the synthesized derivatives have promising antibacterial and antifungal activities against a variety of microorganisms, pointing towards their potential in combating infections and contributing to the field of antimicrobial chemotherapy (Ashok & Holla, 2007; Holla et al., 2003).

Propiedades

IUPAC Name |

5-(2-aminophenyl)-3-ethylsulfanyl-1H-1,2,4-triazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-17-11-13-9(10(16)14-15-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCGZOTZHGPXHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=O)C(=N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)